![molecular formula C16H16F3N3O2 B279790 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B279790.png)
2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-methoxyphenyl)acetamide is a chemical compound synthesized for scientific research purposes. This compound belongs to the class of pyrazole derivatives, which have been found to exhibit various biological activities.
Wirkmechanismus
The exact mechanism of action of 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-methoxyphenyl)acetamide is not fully understood. However, it has been found to interact with certain enzymes and receptors in the body, leading to various biological effects.
Biochemical and Physiological Effects:
Studies have shown that 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-methoxyphenyl)acetamide exhibits various biochemical and physiological effects. For example, it has been found to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-methoxyphenyl)acetamide in lab experiments is its high purity, which ensures reproducibility of results. However, one limitation is that the compound may not be readily available or may be expensive, making it difficult for some researchers to use.
Zukünftige Richtungen
There are several future directions for research on 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-methoxyphenyl)acetamide. One area of interest is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the investigation of the compound's mechanism of action and its interactions with different enzymes and receptors in the body. Additionally, further studies are needed to explore the compound's potential side effects and toxicity.
Synthesemethoden
The synthesis of 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-methoxyphenyl)acetamide involves the reaction of 2-methoxybenzoyl chloride and 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-1-carboxylic acid in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound in high purity.
Wissenschaftliche Forschungsanwendungen
2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-methoxyphenyl)acetamide has been found to exhibit various biological activities, making it a useful compound for scientific research. One of the main applications of this compound is in the field of medicinal chemistry, where it is used to develop new drugs for various diseases such as cancer, inflammation, and neurological disorders.
Eigenschaften
Molekularformel |
C16H16F3N3O2 |
---|---|
Molekulargewicht |
339.31 g/mol |
IUPAC-Name |
2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C16H16F3N3O2/c1-24-13-5-3-2-4-11(13)20-15(23)9-22-12(10-6-7-10)8-14(21-22)16(17,18)19/h2-5,8,10H,6-7,9H2,1H3,(H,20,23) |
InChI-Schlüssel |
QFABZYKECGROQK-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)CN2C(=CC(=N2)C(F)(F)F)C3CC3 |
Kanonische SMILES |
COC1=CC=CC=C1NC(=O)CN2C(=CC(=N2)C(F)(F)F)C3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.